molecular formula C15H18ClN B598723 4-(2-Naphthyl)piperidine hydrochloride CAS No. 198334-39-3

4-(2-Naphthyl)piperidine hydrochloride

Cat. No.: B598723
CAS No.: 198334-39-3
M. Wt: 247.766
InChI Key: IRDSROWCEHZHKY-UHFFFAOYSA-N
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Description

4-(2-Naphthyl)piperidine hydrochloride is a chemical compound with the molecular formula C15H18ClN It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a naphthyl group attached to the piperidine ring

Scientific Research Applications

4-(2-Naphthyl)piperidine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to receptor binding and enzyme inhibition.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word “Warning” is used for it . It’s advisable to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product .

Future Directions

While specific future directions for 4-(2-Naphthyl)piperidine hydrochloride are not available, research into piperidine derivatives is ongoing and these compounds are being studied for various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Naphthyl)piperidine hydrochloride typically involves the reaction of 2-naphthylamine with piperidine under specific conditions. One common method includes the following steps:

    Formation of the Intermediate: 2-naphthylamine is reacted with a suitable reagent, such as an alkyl halide, to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of a base, such as sodium hydroxide, to form the piperidine ring.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of 4-(2-Naphthyl)piperidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Naphthyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or quinones.

    Reduction: Reduction reactions can convert the naphthyl group to a dihydronaphthyl group.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Naphthyl ketones or quinones.

    Reduction: Dihydronaphthyl derivatives.

    Substitution: Various substituted piperidine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Naphthyl)piperidine
  • 4-(1-Naphthyl)piperidine
  • 4-(2-Naphthyl)morpholine

Uniqueness

4-(2-Naphthyl)piperidine hydrochloride is unique due to its specific naphthyl substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and stability, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

4-naphthalen-2-ylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N.ClH/c1-2-4-14-11-15(6-5-12(14)3-1)13-7-9-16-10-8-13;/h1-6,11,13,16H,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDSROWCEHZHKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC3=CC=CC=C3C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662853
Record name 4-(Naphthalen-2-yl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198334-39-3
Record name Piperidine, 4-(2-naphthalenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198334-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Naphthalen-2-yl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 198334-39-3
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